molecular formula C18H20FNO5S B2944028 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 1448050-45-0

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No.: B2944028
CAS No.: 1448050-45-0
M. Wt: 381.42
InChI Key: WZCHMLGYPYUYCG-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a synthetic sulfonamide derivative characterized by a 2,3-dihydrobenzofuran core linked to a hydroxyethyl chain and a substituted benzenesulfonamide group. The benzenesulfonamide moiety features ethoxy (4-position) and fluorine (3-position) substituents, which likely enhance lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO5S/c1-2-24-18-6-4-14(10-15(18)19)26(22,23)20-11-16(21)12-3-5-17-13(9-12)7-8-25-17/h3-6,9-10,16,20-21H,2,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCHMLGYPYUYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Benzofuran derivatives generally have low hDAT selectivity, indicating that they primarily interact with hSERT. This interaction results in the release of serotonin via the transporter, leading to increased serotonin levels in the synaptic cleft. This can result in enhanced serotonergic signaling, which is associated with various physiological effects, including mood regulation and social behavior.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonin signaling pathway. By interacting with hSERT, the compound can increase the concentration of serotonin in the synaptic cleft. This can enhance the activation of serotonin receptors on the postsynaptic neuron, leading to increased serotonergic signaling. The downstream effects of this can include changes in mood, cognition, and other physiological processes regulated by serotonin.

Pharmacokinetics

Benzofuran derivatives are generally lipophilic, which can facilitate their absorption and distribution in the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to fully understand its bioavailability and pharmacokinetics.

Result of Action

The primary molecular effect of this compound is the increased release of serotonin via hSERT. At the cellular level, this can result in enhanced serotonergic signaling. Depending on the specific physiological context, this could potentially lead to various effects, such as mood elevation or altered cognitive function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH can affect the compound’s stability and its interactions with hSERT Additionally, the presence of other substances that interact with hSERT could potentially influence the compound’s efficacy

Biological Activity

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C18H22FNO4S\text{C}_{18}\text{H}_{22}\text{FNO}_4\text{S}

This structure features a benzene sulfonamide core, which is known for its diverse biological activities.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that dihydrobenzofuran derivatives can inhibit the growth of various bacterial strains. The sulfonamide moiety is particularly noted for its ability to interfere with bacterial folate synthesis, thereby inhibiting growth.

CompoundActivityReference
Dihydrobenzofuran derivativesAntibacterial
SulfonamidesInhibition of folate synthesis

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines. Similar compounds have demonstrated effectiveness in reducing inflammation in models of rheumatoid arthritis and other inflammatory diseases.

Mechanism of Action:

  • Inhibition of NF-kB signaling pathway.
  • Reduction in the production of TNF-alpha and IL-6.

Analgesic Activity

Preliminary studies suggest that the compound may possess analgesic properties. The mechanism could involve modulation of pain pathways similar to those targeted by non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in Journal of Medicinal Chemistry reported that a related compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized a series of in vitro assays to evaluate the minimum inhibitory concentration (MIC) and found that modifications to the benzofuran structure enhanced activity against Gram-positive bacteria.
  • Inflammation Model :
    In a murine model of inflammation, administration of a similar sulfonamide compound resulted in a marked decrease in paw edema and inflammatory cytokine levels. This suggests that this compound may have therapeutic potential in treating inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Containing Agrochemicals

The compound’s benzenesulfonamide group aligns with several pesticidal agents. Key comparisons include:

Compound Name Key Functional Groups Applications Structural Differences vs. Target Compound
Sulfentrazone Sulfonamide, triazole, trifluoromethyl Herbicide (PPO inhibitor) Lacks dihydrobenzofuran; includes triazole ring
Etobenzanid Sulfonamide, dichlorophenyl, ethoxy Herbicide No dihydrobenzofuran; ethoxy group on benzamide, not sulfonamide
Ethofumesate Sulfonate ester, dihydrobenzofuran Herbicide (cell division inhibitor) Sulfonate ester vs. sulfonamide; dimethyl substituents on dihydrobenzofuran

Key Observations :

  • The target compound’s sulfonamide group differentiates it from ethofumesate’s sulfonate ester, which may confer distinct reactivity (e.g., hydrolytic stability or enzyme-binding affinity) .
Dihydrobenzofuran Derivatives

The 2,3-dihydrobenzofuran moiety is critical in agrochemicals like ethofumesate. Comparisons include:

Compound Name Functional Groups Applications Structural Differences vs. Target Compound
Ethofumesate Dihydrobenzofuran, sulfonate ester Herbicide Methyl groups at C3; sulfonate ester instead of sulfonamide
Lactofen Benzofuran, nitro, trifluoromethyl Herbicide (PPO inhibitor) Fully aromatic benzofuran vs. dihydrobenzofuran; nitro group

Key Observations :

  • The hydroxyethyl side chain in the target compound may enhance solubility compared to ethofumesate’s methyl-substituted dihydrobenzofuran.

Structural and Functional Analysis

Impact of Substituents
  • Ethoxy and Fluorine : The 4-ethoxy and 3-fluoro groups on the benzenesulfonamide likely increase lipophilicity, improving membrane permeability compared to unsubstituted analogs.
  • Hydroxyethyl Chain: This polar group may balance hydrophobicity, aiding solubility—a contrast to ethofumesate’s non-polar dimethyl substituents .
Metabolic Considerations
  • Fluorine substitution often reduces oxidative metabolism, suggesting enhanced stability over non-fluorinated analogs like etobenzanid .

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